molecular formula C15H10F5NOS B2661981 2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide CAS No. 301194-19-4

2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide

Cat. No.: B2661981
CAS No.: 301194-19-4
M. Wt: 347.3
InChI Key: LQDNRFBQQNMFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also identified by synonyms such as ZINC2383568 and AKOS005106061 (), features a sulfanylacetamide core with a 4-methylphenyl group at the sulfanyl position and a pentafluorophenyl group at the acetamide nitrogen. Its molecular formula is C₁₅H₁₀F₅NOS, with a molecular weight of 347.31 g/mol (calculated).

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NOS/c1-7-2-4-8(5-3-7)23-6-9(22)21-15-13(19)11(17)10(16)12(18)14(15)20/h2-5H,6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDNRFBQQNMFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide typically involves the reaction of 4-methylthiophenol with 2,3,4,5,6-pentafluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with ammonia or an amine to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the pentafluorophenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pentafluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticonvulsant agent . Analogous compounds have shown significant activity in animal models of epilepsy. For instance, studies on related phenylacetamides have demonstrated their efficacy in reducing seizures through modulation of neuronal voltage-sensitive sodium channels. The structure-activity relationship (SAR) studies indicate that modifications in the amide or sulfanyl groups can enhance anticonvulsant properties .

CompoundED50 MES (mg/kg)Protective Index (TD50/ED50)
2052.30>9.56
Valproic Acid4851.6
Phenytoin28.10>3.6

Antibacterial Activity

Research has also focused on the antibacterial properties of sulfonamide derivatives related to this compound. Studies have shown that certain derivatives exhibit significant activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of the sulfanyl group is believed to enhance the interaction with bacterial enzymes, leading to effective inhibition .

Material Science

The pentafluorophenyl group provides unique electronic properties that can be exploited in material science applications, particularly in the development of advanced materials with specific electronic or optical characteristics. The fluorinated aromatic systems are known for their thermal stability and hydrophobicity, making them suitable for use in coatings and other polymeric materials.

Case Study 1: Anticonvulsant Activity

In a study by Obniska et al., several N-phenylacetamide derivatives were synthesized and evaluated for anticonvulsant activity using maximal electroshock (MES) tests. The results indicated that modifications similar to those found in 2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide could lead to compounds with enhanced efficacy against seizures .

Case Study 2: Antibacterial Efficacy

A comprehensive study on sulfonamide derivatives showed promising results against various bacterial strains. The synthesized compounds were tested for their Minimum Inhibitory Concentrations (MICs), revealing that certain derivatives had potent antibacterial effects comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The pentafluorophenyl ring enhances the compound’s binding affinity and specificity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Acetamide Derivatives

Compound Name Substituents (Sulfanyl/Acetamide) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound (2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide) 4-Methylphenyl / Pentafluorophenyl 347.31 Not Reported Likely C=O (~1650–1700 cm⁻¹), C-F stretches
N-(4-Methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8g) [] Oxadiazole-indole / 4-Methylphenyl 378.00 142 N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), aromatic C-H (7.0–8.5 ppm)
N-(3-Chloro-4-fluorophenyl)-2-[(pentafluorophenyl)sulfanyl]acetamide [] Pentafluorophenyl / 3-Cl-4-F-phenyl 385.71 Not Reported C-F stretches (~1200–1100 cm⁻¹), NH (~3300 cm⁻¹)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide [] 2-Aminophenyl / 4-Methoxyphenyl 302.35 Not Reported NH₂ (~3450 cm⁻¹), OCH₃ (~2830 cm⁻¹), C=O (~1690 cm⁻¹)

Key Observations:

  • Electron-Withdrawing vs.
  • Melting Points: The 142°C melting point of 8g () suggests moderate crystallinity, likely influenced by its oxadiazole-indole moiety. The target compound’s melting point is unreported but may differ due to fluorine’s steric and electronic effects.
  • Spectral Signatures: All compounds show characteristic C=O stretches (~1650–1700 cm⁻¹). The pentafluorophenyl group in the target compound and ’s analog would exhibit strong C-F IR absorptions (~1100–1200 cm⁻¹) .

Biological Activity

2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H10F5NOS
  • Molecular Weight : 347.3 g/mol
  • CAS Number : Not specifically listed but related compounds are identified under similar identifiers.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenyl sulfide with pentafluorophenyl acetamide. The process generally requires careful control of reaction conditions to ensure high yield and purity.

Anticancer Activity

Research indicates that derivatives of acetamides exhibit significant anticancer properties. For instance, a study highlighted that compounds with similar structural motifs were evaluated against various cancer cell lines (A549 and C6) using assays such as MTT and caspase-3 activation assays. These studies demonstrated that certain modifications can enhance the ability of these compounds to induce apoptosis in tumor cells .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549TBDApoptosis induction
Similar Acetamide DerivativeC6TBDCaspase activation

Antimicrobial Activity

Preliminary evaluations suggest that compounds similar to this compound exhibit moderate antimicrobial activity. This activity is often assessed through disk diffusion methods and minimum inhibitory concentration (MIC) tests against various bacterial strains.

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

  • Serotonin Receptors : Some studies indicate that related compounds may act as selective agonists at serotonin receptors (5-HT2C), which are implicated in mood regulation and antipsychotic effects .
  • Apoptotic Pathways : The compound may influence apoptotic pathways by activating caspases and modulating cell cycle regulators .
  • Antimicrobial Mechanisms : The antimicrobial properties could stem from the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Case Studies

  • Anticancer Research : A study focusing on a series of acetamides demonstrated that structural modifications significantly impacted their anticancer efficacy. Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines .
  • Antimicrobial Evaluations : Another investigation into structurally similar compounds revealed promising antimicrobial activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

Q & A

Q. What are the critical steps in synthesizing 2-((4-Methylphenyl)sulfanyl)-N-(2,3,4,5,6-pentafluorophenyl)acetamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Intermediate preparation : Sulfonation or functionalization of precursor molecules (e.g., pentafluorophenylamine) to introduce reactive groups.
  • Coupling reactions : Combining intermediates like 2-[(4-methylphenyl)sulfanyl]acetyl chloride with pentafluorophenylamine derivatives under basic conditions (e.g., triethylamine).
  • Purification : Techniques such as recrystallization or column chromatography to isolate the final product, ensuring ≥95% purity .
  • Reaction control : Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track progress .

Q. How is structural integrity confirmed post-synthesis?

Post-synthesis characterization employs:

  • Spectroscopic analysis : NMR (¹H and ¹³C) to verify bonding patterns and substituent positions, and IR spectroscopy to confirm functional groups (e.g., sulfanyl, acetamide) .
  • Chromatographic validation : HPLC or gas chromatography (GC) to assess purity and detect byproducts .
  • Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

Q. What analytical methods are used to monitor reaction progress?

  • TLC : Visualizes reaction completion by comparing retention factors (Rf) of starting materials and products.
  • HPLC : Quantifies intermediates and final products using UV detection, especially for complex mixtures .
  • In-line spectroscopy : Real-time FTIR or Raman spectroscopy tracks functional group transformations during reactions .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) favor specific reaction pathways .
  • Temperature control : Elevated temperatures (70–100°C) accelerate coupling reactions, but must avoid decomposition .
  • Catalyst screening : Palladium or copper catalysts improve regioselectivity in heterocyclic ring formation .
  • Statistical optimization : Design of Experiments (DoE) models (e.g., response surface methodology) to balance variables like pH, solvent ratio, and time .

Q. How should researchers address contradictions in biological activity data?

  • Cross-validation : Use orthogonal assays (e.g., enzyme inhibition, cell viability, and receptor binding) to confirm activity .
  • Dose-response studies : Establish EC50/IC50 values across multiple cell lines or enzymatic systems to rule out assay-specific artifacts .
  • Structural analogs : Compare activity with derivatives to identify structure-activity relationships (SAR) and isolate key functional groups .

Q. What experimental designs are suitable for evaluating biological activity?

  • In vitro models : Use cancer cell lines (e.g., MCF-7, HeLa) with standardized protocols (e.g., MTT assay) to assess cytotoxicity .
  • In vivo studies : Rodent models for pharmacokinetics (e.g., bioavailability, half-life) and toxicity profiling .
  • Randomized block designs : For environmental stability studies, split-plot designs evaluate factors like pH, light, and temperature .

Q. How does the compound’s stability under stress conditions (pH, light) impact formulation?

  • pH stability : Test degradation in buffers (pH 1–13) using accelerated stability studies (40°C/75% RH). Acidic/basic conditions may hydrolyze the acetamide group .
  • Light sensitivity : UV-vis spectroscopy monitors photodegradation; amber glassware or light-blocking excipients mitigate issues .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions affecting shelf life .

Q. What strategies enhance the compound’s bioactivity through derivatization?

  • Functional group modification : Introduce electron-withdrawing groups (e.g., nitro, fluoro) to the phenyl ring to enhance receptor binding .
  • Heterocyclic fusion : Attach pyrimidine or triazole rings to improve solubility and target specificity .
  • Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to improve membrane permeability .

Applications in Research

Q. What are the compound’s potential applications in anticancer research?

  • Kinase inhibition : Screens against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) to quantify programmed cell death in treated cells .
  • Combination therapy : Synergy studies with cisplatin or paclitaxel to reduce resistance .

Q. How is the compound utilized in environmental chemistry studies?

  • Biodegradation assays : Monitor breakdown in soil/water systems via LC-MS to identify metabolites .
  • Ecotoxicology : Daphnia magna or zebrafish embryos assess acute toxicity (LC50) and teratogenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.